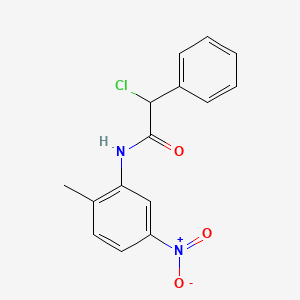

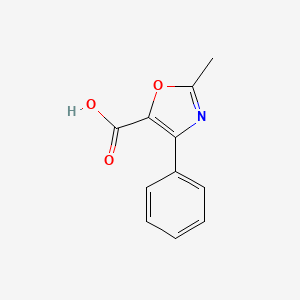

2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide

Vue d'ensemble

Description

“2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is a chemical compound that is available from various suppliers1. However, detailed information about its use and applications was not readily available in the search results.

Synthesis Analysis

While I couldn’t find specific information on the synthesis of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”, there was a related study on the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives2. This might suggest similar synthetic routes could be used, but without specific information, it’s hard to say for certain.

Molecular Structure Analysis

The molecular formula of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is C9H9ClN2O33. However, the specific molecular structure or any analysis related to it was not found in the search results.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”.Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is 228.633. However, other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical properties of chloro-N-phenylacetamide derivatives. Studies demonstrate various methods for synthesizing these compounds, examining their molecular conformations and supramolecular assembly. One notable study involves the base-induced transformation of chloro-nitrophenyl-thiadiazole in the presence of secondary amines, leading to the formation of indolium-2-thiolates through Smiles rearrangement, highlighting the compound's versatile reactivity in organic synthesis (Androsov, 2008).

Anticonvulsant Activity

Derivatives of chloro-N-phenylacetamide have been evaluated for their anticonvulsant properties. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, with modifications on the phenyl ring, exhibit significant anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Aktürk et al., 2002).

Environmental Applications

Chloro-N-phenylacetamides have been investigated for environmental applications, particularly in the degradation of pollutants. The photoassisted Fenton reaction demonstrates the ability of these compounds to undergo complete oxidation in water, offering a method for the remediation of pesticide-contaminated water sources (Pignatello & Sun, 1995).

Crystal Structure Analysis

The study of chloro-N-phenylacetamide derivatives extends to crystallography to understand their molecular structures better. Analysis of halogenated N,2-diarylacetamides has provided insights into their molecular conformations and how they assemble into supramolecular structures, essential for designing materials with specific properties (Nayak et al., 2014).

Anticancer Research

Certain derivatives of chloro-N-phenylacetamide have been synthesized and tested for their anticancer activity, showcasing the potential of these compounds in medical research. Studies involve the synthesis of complex molecules aiming at inhibiting specific proteins involved in cancer progression, indicating the role of these compounds in developing new therapeutic agents (Panchal et al., 2020).

Safety And Hazards

A Material Safety Data Sheet (MSDS) for “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide” is available4, which would provide information on its safety and hazards. However, the specific details from the MSDS were not available in the search results.

Orientations Futures

Unfortunately, I couldn’t find any information on the future directions of research or applications for “2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide”.

Please note that this information is based on the search results I found and may not be comprehensive or completely accurate. For detailed and reliable information, especially regarding safety and hazards, please refer to the relevant Material Safety Data Sheets (MSDS) or consult with a chemical expert or a relevant professional.

Propriétés

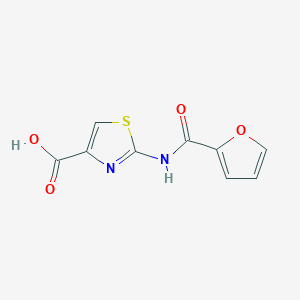

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-10-7-8-12(18(20)21)9-13(10)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERROMZVNQOYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)

![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)